N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
Description
N'-(4-Methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a hybrid molecule combining a benzo[d]thiazole scaffold with a chromene-carbohydrazide moiety. The benzo[d]thiazole ring is substituted with a methoxy group at the 4-position, while the chromene system is functionalized with a 4-oxo group and a carbohydrazide linker. This structural architecture is significant due to the bioactivity of both benzothiazoles (antimicrobial, anticancer) and chromenes (anti-inflammatory, antioxidant) .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-15-16(13)19-18(26-15)21-20-17(23)14-9-11(22)10-5-2-3-6-12(10)25-14/h2-9H,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPXSMMHBISAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been reported to exhibit anti-inflammatory properties. They have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Mode of Action
Compounds with similar structures have been reported to inhibit cox-1 and cox-2 enzymes. This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
By inhibiting cox enzymes, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This could result in downstream effects such as reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A: N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (PubChem CID: Not provided)
- Key Difference : Replaces the carbohydrazide (-CONHNH2) with a carboxamide (-CONH2).
Compound B : 4-Methyl-2-phenylthiazole-5-carbohydrazide ()
- Key Difference : Lacks the chromene system but retains the thiazole-carbohydrazide core.
- Bioactivity : Exhibits anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL), suggesting that the carbohydrazide-thiazole motif is critical for cytotoxicity .
Compound C : N'-(4-Hydroxybenzylidene)-4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbohydrazide ()
- Key Difference : Incorporates a hydrazone linkage (-N=CH-) instead of the chromene-oxo group.
- Spectral Data : IR bands at 1688 cm⁻¹ (C=O) and 3320 cm⁻¹ (N-H), consistent with the target compound’s functional groups .
Substituent Effects on Bioactivity
- Methoxy vs. Halogen Substitutions :
- The methoxy group in the target compound likely enhances electron-donating effects, improving metabolic stability compared to halogenated analogs like N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (). Halogens may increase lipophilicity but could introduce toxicity risks .
- Chromene vs. Dioxine Systems :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Anticancer Potential: The thiazole-carbohydrazide scaffold (as in ) inhibits hepatocellular carcinoma via mitochondrial apoptosis pathways. The target compound’s chromene moiety may synergize this effect by scavenging reactive oxygen species (ROS) .
- Antimicrobial Activity : Benzo[d]thiazole derivatives (e.g., 851978-50-2 in ) show efficacy against Mycobacterium tuberculosis, suggesting the target compound could be repurposed for antimicrobial studies .
- Thermal Stability : Melting points of analogous carbohydrazides (171–183°C in ) indicate moderate thermal stability, likely applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
